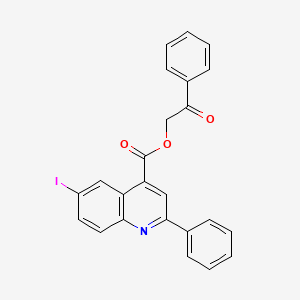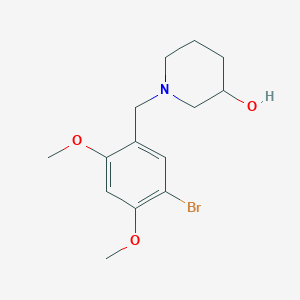
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol, also known as BDMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMP belongs to the class of piperidinols, which are known for their diverse pharmacological properties, including antipsychotic, analgesic, and anti-inflammatory effects.
作用機序
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol acts as a dopamine D2 receptor antagonist, which leads to a decrease in dopamine transmission in the brain. This, in turn, can lead to a reduction in psychotic symptoms such as hallucinations and delusions. 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol also acts as a serotonin 5-HT2A receptor antagonist, which may contribute to its anxiolytic effects.
Biochemical and physiological effects:
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has been shown to have several biochemical and physiological effects, including a reduction in dopamine levels in the striatum, an increase in serotonin levels in the prefrontal cortex, and a decrease in glutamate levels in the hippocampus. These effects may contribute to its therapeutic potential in the treatment of psychiatric disorders.
実験室実験の利点と制限
One advantage of using 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol in lab experiments is its high selectivity for dopamine D2 and serotonin 5-HT2A receptors, which allows for more precise targeting of these receptors. However, one limitation of using 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol is its relatively low potency compared to other antipsychotic drugs, which may require higher doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol, including:
1. Investigating its potential therapeutic applications in other psychiatric disorders, such as depression and bipolar disorder.
2. Developing more potent analogs of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol that may have improved therapeutic efficacy.
3. Studying the long-term effects of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol on dopamine and serotonin transmission in the brain.
4. Investigating the potential use of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol as a tool for studying the role of dopamine and serotonin in the pathophysiology of psychiatric disorders.
In conclusion, 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol is a synthetic compound that has potential therapeutic applications in the treatment of psychiatric disorders. Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, which may contribute to its antipsychotic and anxiolytic effects. While 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has several advantages for use in lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential therapeutic applications.
合成法
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol can be synthesized using several methods, including the reduction of 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and anxiety. Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-3-piperidinol can act as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors, which are known to be involved in the pathophysiology of these disorders.
特性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-18-13-7-14(19-2)12(15)6-10(13)8-16-5-3-4-11(17)9-16/h6-7,11,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKXHWWFASZXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCCC(C2)O)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]piperidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

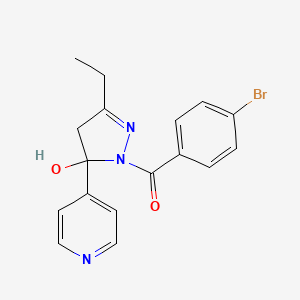
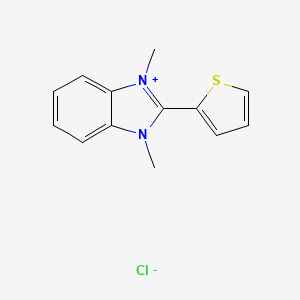

![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
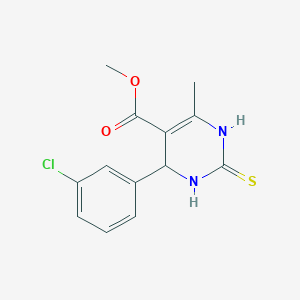
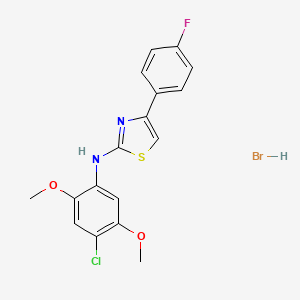
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
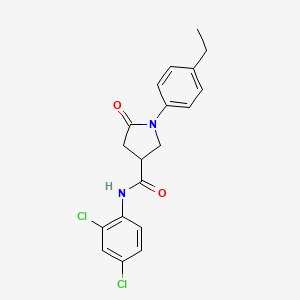
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)

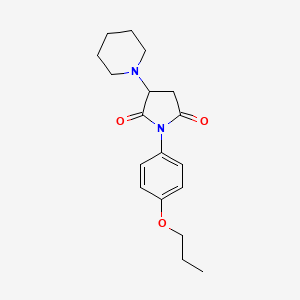
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
